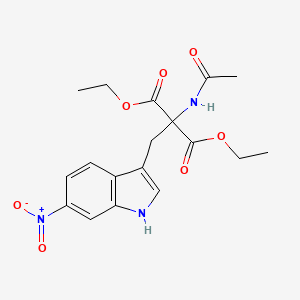![molecular formula C9H13N5S B12899147 ({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61691-03-0](/img/structure/B12899147.png)
({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a thioacetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile typically involves the reaction of a pyrrolidine derivative with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with a triazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.
Pyrrolizines: Compounds with significant pharmacological properties.
Uniqueness
2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is unique due to its combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
特性
CAS番号 |
61691-03-0 |
|---|---|
分子式 |
C9H13N5S |
分子量 |
223.30 g/mol |
IUPAC名 |
2-[[2-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C9H13N5S/c10-3-6-15-9-11-7-12-14(9)8-13-4-1-2-5-13/h7H,1-2,4-6,8H2 |
InChIキー |
GPPWOZJJLWKCEQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CN2C(=NC=N2)SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)
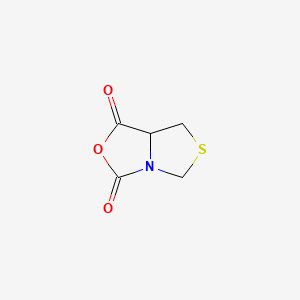

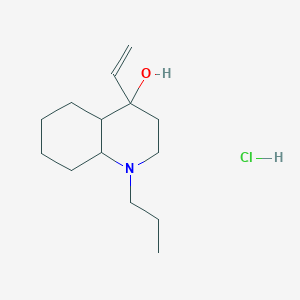
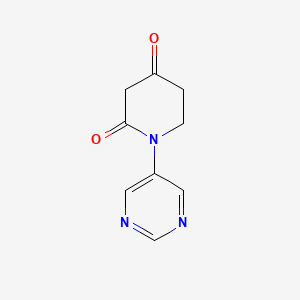
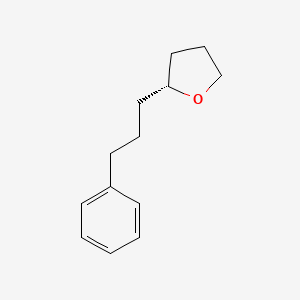
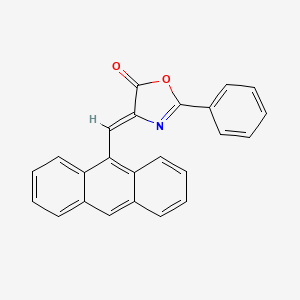
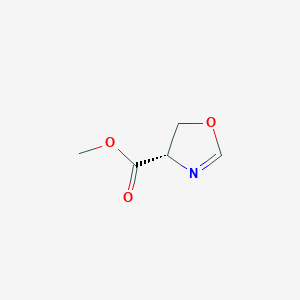
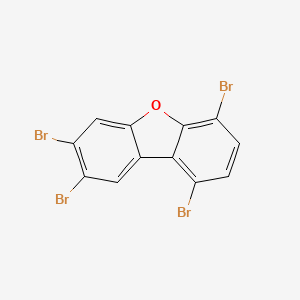
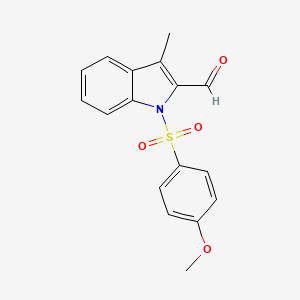
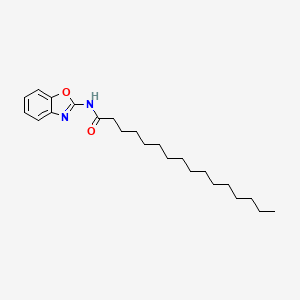
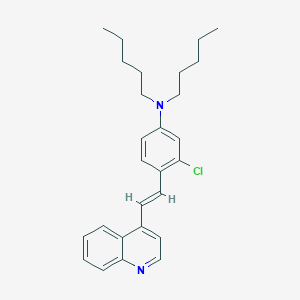
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
